Product packaging for 7-Bromo-1,5-naphthyridin-3-ol(Cat. No.:CAS No. 2089648-77-9)

7-Bromo-1,5-naphthyridin-3-ol

Cat. No.: B2586519
CAS No.: 2089648-77-9
M. Wt: 225.045
InChI Key: KSYAKPHTYBIMAK-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-3-ol (CAS 2089648-77-9) is a versatile bromo- and hydroxy-substituted 1,5-naphthyridine derivative of significant interest in medicinal and heterocyclic chemistry. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery due to its wide range of biological activities, which include antiproliferative, antibacterial, antiparasitic, and antiviral properties . This compound serves as a crucial synthetic intermediate; the bromo substituent at the 7-position is a reactive handle that enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships (SAR) . Meanwhile, the hydroxy group at the 3-position can influence the compound's electronic properties and be used to form metal complexes or as a hydrogen bond donor . Research into similar 8-hydroxy-1,5-naphthyridine compounds has identified them as potent start points for developing new treatments for visceral leishmaniasis, a neglected tropical disease, highlighting the therapeutic potential of this chemical series . Furthermore, 1,5-naphthyridine derivatives find applications beyond pharmaceuticals, including use as ligands in analytical chemistry, and in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . With a molecular formula of C8H5BrN2O and a molecular weight of 225.04, this compound is provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B2586519 7-Bromo-1,5-naphthyridin-3-ol CAS No. 2089648-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,5-naphthyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYAKPHTYBIMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 7 Bromo 1,5 Naphthyridin 3 Ol and Its Analogs

Classical and Contemporary Approaches to Naphthyridine Core Synthesis

The construction of the 1,5-naphthyridine (B1222797) ring system is a fundamental step in the synthesis of the target compound. Several cyclization reactions have been historically employed and continue to be adapted for this purpose. mdpi.com

Classic condensation reactions are pivotal in forming the bicyclic 1,5-naphthyridine structure. mdpi.comnih.govencyclopedia.pub

Friedländer Synthesis : This method involves the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a reactive methylene (B1212753) group, such as a ketone or aldehyde, to form the quinoline-like structure of naphthyridine. nih.govevitachem.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and is a versatile tool for creating substituted naphthyridines. wikipedia.orgorganic-chemistry.org

Skraup Reaction : The Skraup synthesis is a well-established method for producing quinolines and can be adapted for 1,5-naphthyridines. mdpi.comevitachem.com It typically involves reacting a 3-aminopyridine (B143674) with glycerol, sulfuric acid, and an oxidizing agent. mdpi.comiipseries.org Modified Skraup reactions have been developed to synthesize various substituted 1,5-naphthyridines. mdpi.com For instance, 3-aminopyridine derivatives can be reacted with other carbonyl compounds like acetaldehyde (B116499) to yield substituted 1,5-naphthyridines. mdpi.comacs.org

Gould-Jacobs Reaction : This reaction provides a route to 4-hydroxy-1,5-naphthyridine derivatives. mdpi.comresearchgate.netwikipedia.org The process starts with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comiipseries.orgwikipedia.org This method is particularly relevant for introducing a hydroxyl group onto the naphthyridine core, which can then be further functionalized. mdpi.com

ReactionStarting MaterialsKey FeaturesResulting Scaffold
Friedländer Synthesis 2-Aminobenzaldehydes/ketones and compounds with α-methylene groupsAcid or base-catalyzed, versatile for substitutions. wikipedia.orgorganic-chemistry.orgQuinolines and Naphthyridines
Skraup Reaction 3-Aminopyridine, glycerol, sulfuric acid, oxidizing agentClassic method, can be modified for various substitutions. mdpi.comevitachem.com1,5-Naphthyridines
Gould-Jacobs Reaction 3-Aminopyridine and malonic ester derivativesLeads to 4-hydroxy derivatives, involves thermal cyclization. mdpi.comwikipedia.org4-Hydroxy-1,5-naphthyridines

Once the 1,5-naphthyridine core is formed, the next critical step is the regioselective introduction of bromo and hydroxyl groups.

Bromination : The introduction of a bromine atom onto the 1,5-naphthyridine ring can be achieved through electrophilic substitution reactions. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are commonly used. nih.gov The position of bromination is directed by the existing substituents on the ring and the reaction conditions. For example, the bromination of 1,5-naphthyridine-N-oxides with bromine in the presence of acetic anhydride (B1165640) can lead to various bromo-substituted products, including 3-bromo and 3,7-dibromo derivatives. acs.orgacs.org The synthesis of 7-bromo-1,5-naphthyridin-4-amines has been reported starting from nicotinic acid via 3-bromo-8-chloro-1,5-naphthyridine. grafiati.com

Hydroxylation : The introduction of a hydroxyl group can be achieved through several methods. The Gould-Jacobs reaction directly provides a 4-hydroxy-1,5-naphthyridine scaffold. mdpi.com Alternatively, a hydroxyl group can be introduced by the nucleophilic substitution of a suitable leaving group, such as a halogen, or through the oxidation of an appropriate precursor. In some cases, spontaneous hydroxylation of certain tetrahydro-1,8-naphthyridine derivatives has been observed in the presence of air. rsc.orgrsc.org The synthesis of 2-hydroxy-6-methyl nih.govrsc.orgnaphthyridine has been accomplished from 6-methoxy-3-aminopyridine via a Skraup-type reaction. acs.org

Targeted Synthesis of 7-Bromo-1,5-naphthyridin-3-ol

The specific synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the bromo and hydroxyl functionalities.

The choice of starting materials is crucial for the successful synthesis of the target molecule. A plausible synthetic route could start from a pre-functionalized pyridine (B92270) derivative. For instance, a 5-bromopyridin-3-amine could serve as a precursor. The reaction conditions, including temperature, solvent, and catalyst, must be carefully optimized at each step to maximize the yield and purity of the desired product. The synthesis of N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been achieved through Buchwald–Hartwig cross-coupling of 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones with anilines. researchgate.net

Achieving the desired regiochemistry is a significant challenge in the synthesis of polysubstituted naphthyridines. The inherent electronic properties of the 1,5-naphthyridine ring direct incoming substituents to specific positions. Protecting groups may be necessary to block certain reactive sites and direct the functionalization to the desired positions. For example, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- evitachem.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivatives has been achieved with high regioselectivity through one-step procedures. rsc.org The synthesis of substituted imidazonaphthyridines has also been shown to be highly regioselective. researchgate.net Optimizing the reaction sequence and purification methods are key to obtaining a high yield of the final product, this compound.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods for nitrogen-containing heterocycles.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. derpharmachemica.comscispace.comsphinxsai.com This technique has been successfully applied to the synthesis of various naphthyridine derivatives, offering a greener alternative to conventional heating methods. derpharmachemica.comscispace.com

Catalyst-Free and Solvent-Free Reactions : The development of catalyst-free and solvent-free reaction conditions is a key goal of green chemistry. One-pot, three-component domino reactions in environmentally benign solvents like ethanol (B145695) have been reported for the regioselective synthesis of functionalized nih.govsphinxsai.comnaphthyridine derivatives. rsc.org

Use of Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Friedländer reaction for the synthesis of 1,8-naphthyridines has been successfully carried out in water using a biocompatible ionic liquid as a catalyst. acs.org

These green chemistry approaches hold promise for the future development of more sustainable and efficient syntheses of this compound and its analogs.

Solvent-Free and Catalytic Methods in Naphthyridine Synthesis

Traditional methods for synthesizing naphthyridines, such as the Friedländer condensation, often rely on harsh conditions, organic solvents, and acid or base catalysts, which can lead to lower yields and significant waste. connectjournals.comacs.orgtsijournals.com To overcome these drawbacks, researchers have developed innovative solvent-free and catalytic approaches.

Solvent-free reactions, conducted in the solid state or under microwave irradiation, offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. connectjournals.comtandfonline.com For instance, the Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds to produce 1,8-naphthyridines proceeds much more rapidly and with higher yields under solvent-free conditions compared to conventional methods in ethanol. niscpr.res.in This increased efficiency is attributed to the high concentration of reactants in the absence of a solvent. niscpr.res.in

Various catalysts have been employed to facilitate these reactions under greener conditions. Simple organic bases like piperidine (B6355638) have been effective in promoting solvent-free condensations at room temperature. niscpr.res.in Inorganic catalysts, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), have been successfully used as reusable and environmentally benign catalysts for the synthesis of 1,8-naphthyridines under solvent-free grinding conditions. connectjournals.comconnectjournals.com These methods are characterized by high yields, clean reactions, and simple work-up procedures. connectjournals.com

Microwave-assisted synthesis represents another powerful solvent-free technique. The condensation of 2-mercapto-3-formyl niscpr.res.inbohrium.comnaphthyridines with various chloro compounds in the presence of anhydrous potassium carbonate as a catalyst proceeds efficiently under microwave irradiation without any solvent to yield thieno[2,3-b]-1,8-naphthyridines. tandfonline.comnih.gov Similarly, solid acid catalysts like anhydrous aluminum chloride have been used under microwave conditions to synthesize 1,8-naphthyridines from inexpensive starting materials like 2-aminopyridine, offering a high-yield alternative to traditional multi-step, low-yield processes. tsijournals.com

The use of ionic liquids (ILs) as both catalysts and solvents is another promising strategy. acs.orgnih.gov For example, choline (B1196258) hydroxide, a non-toxic and water-soluble IL, has been used as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, marking a significant advancement over methods requiring hazardous organic solvents or metal catalysts. nih.gov

Table 1: Examples of Solvent-Free and Catalytic Synthesis of Naphthyridine Analogs

Reactants Catalyst/Conditions Product Type Yield Reference
2-Aminonicotinaldehyde, Active Methylene Compounds Piperidine / Solvent-free, Room Temp. 1,8-Naphthyridines High niscpr.res.in
2-Aminonicotinaldehyde, Carbonyl Compounds CeCl₃·7H₂O / Solvent-free grinding 1,8-Naphthyridines High connectjournals.com
2-Mercapto-3-formyl niscpr.res.inbohrium.comnaphthyridines, Chloroacetic acid K₂CO₃ / Microwave, Solvent-free Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid High tandfonline.com
2-Aminopyridine-3-carboxaldehyde, Ethylacetoacetate NaHSO₄-SiO₂ / Solvent-free, 80°C 1-(2-Methyl- niscpr.res.inbohrium.comnaphthyridin-3-yl)-ethanone 96% connectjournals.com
2-Aminopyridine, Ethylacetoacetate AlCl₃ / Microwave 2-Hydroxy-4-methyl-1,8-naphthyridines 88-90% tsijournals.com
Aryl-1,8-naphthyridines, Indolines Iridium Complex / Toluene 2-Indolyltetrahydronaphthyridines 51-71% acs.org

Atom Economy and Waste Minimization in the Production of Naphthyridine Derivatives

The principles of green chemistry, particularly atom economy and waste minimization, are central to the modern synthesis of naphthyridine derivatives. researchgate.net Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net Reactions with high atom economy are inherently less wasteful.

Waste minimization involves strategies to reduce the generation of hazardous substances, often through source reduction and recycling. eiu.edutriumvirate.com This approach not only protects the environment but also offers economic benefits by reducing costs associated with raw materials and waste disposal. eiu.edu

In the context of naphthyridine synthesis, several strategies have been developed that exhibit excellent atom economy. One-pot, multi-component reactions are particularly effective, as they combine several synthetic steps without isolating intermediates, thus saving solvents, time, and reducing waste. bohrium.comrsc.org For example, a three-component domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-diones in water under microwave irradiation produces fused naphthyridine derivatives with high yields, forming multiple bonds in a single operation with water as the only byproduct. bohrium.com This method is catalyst-free and avoids the need for chromatographic purification. bohrium.com

Catalytic hydrogen transfer reactions also exemplify high atom economy. An iridium-catalyzed reaction has been developed to synthesize 2-indolyltetrahydronaphthyridine derivatives from aryl-1,8-naphthyridines and indolines. acs.orgacs.orgnih.gov This method features 100% atom economy, as it does not produce any byproducts and avoids the need for an external, high-pressure hydrogen gas source, representing a significant advancement in step economy. acs.orgacs.orgnih.gov

The choice of reagents and reaction media is also critical for waste minimization. The use of water as a solvent and biocompatible catalysts like choline hydroxide, or employing catalyst-free systems, significantly reduces the environmental impact of naphthyridine synthesis. bohrium.comnih.gov These approaches align with the goals of green chemistry by designing chemical processes that are less hazardous to human health and the environment. researchgate.net By focusing on source reduction—preventing waste before it is created—chemists can develop more sustainable and efficient pathways to valuable compounds like this compound and its analogs. eiu.edutriumvirate.com

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1,5 Naphthyridin 3 Ol

Reactivity of the Bromine Substituent

The bromine atom at position 7 of the naphthyridine core is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system, which facilitates certain types of reactions.

The bromine atom at the 7-position of the 1,5-naphthyridine (B1222797) ring system is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces the bromide ion. For instance, brominated 1,5-naphthyridine intermediates can undergo nucleophilic substitution with various amines in the presence of a base like cesium carbonate at elevated temperatures to yield the corresponding amino-substituted derivatives. mdpi.com Similar SNAr reactions have been reported for other bromo-substituted nitrogen-containing heterocycles, such as 5-bromo-1,2,3-triazines reacting with phenols. nih.gov The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.

A representative example is the reaction of a brominated 1,5-naphthyridine with an amine:

R-NH₂ + Br-Naphthyridine → R-NH-Naphthyridine + HBr
Reactant 1Reactant 2BaseTemperatureProductReference
Brominated 1,5-naphthyridineAmineCs₂CO₃110 °CAmino-substituted 1,5-naphthyridine mdpi.com

The bromine substituent at position 7 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions significantly expand the synthetic utility of 7-bromo-1,5-naphthyridin-3-ol, allowing for the introduction of a wide variety of substituents.

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of the bromo-naphthyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form new carbon-carbon bonds. For example, 3-bromo-1,5-naphthyridine (B97392) has been coupled with boronic acids using a palladium catalyst to create 3-aryl-1,5-naphthyridines. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A typical Suzuki coupling reaction is depicted below:

Br-Naphthyridine + R-B(OH)₂ + Base --(Pd catalyst)--> R-Naphthyridine
Aryl HalideBoronic AcidCatalystBaseSolventProductReference
3-Bromo-1,5-naphthyridineArylboronic acidPd(PPh₃)₄Cs₂CO₃-3-Aryl-1,5-naphthyridine mdpi.com
Bromo-naphthalene precursorVarious boronic acidsPalladium--Diverse library of naphthalene (B1677914) derivatives nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted naphthyridine and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. sci-hub.se It provides a direct route to alkynyl-substituted naphthyridines. The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper acetylide is formed as a reactive intermediate. hes-so.ch

The general scheme for a Sonogashira coupling is:

Br-Naphthyridine + H-C≡C-R + Base --(Pd catalyst, Cu(I) co-catalyst)--> R-C≡C-Naphthyridine
Aryl HalideAlkyneCatalyst SystemBaseSolventProductReference
Aryl or vinyl halideTerminal alkynePalladium catalyst, Copper(I) cocatalystAmineAnhydrous, anaerobicSubstituted alkyne organic-chemistry.org
1-Bromo-2-iodoarenesAcetylenic tosylatesPalladium--o-Alkynyl bromoarenes sci-hub.se

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of the bromo-naphthyridine with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This reaction is a versatile method for the vinylation of aryl halides. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) via a Heck reaction followed by cyclization. mdpi.com The reaction mechanism involves the oxidative addition of the aryl bromide to palladium, followed by alkene insertion and β-hydride elimination. wikipedia.org

A general representation of the Heck reaction is:

Br-Naphthyridine + H₂C=CHR + Base --(Pd catalyst)--> Naphthyridinyl-CH=CHR
Aryl HalideAlkeneCatalystBaseProductReference
Unsaturated halide (or triflate)AlkenePalladiumBaseSubstituted alkene wikipedia.org
2-Bromopyridin-3-aminesEthyl acrylatePalladium-Pyridinamines (precursors to 1,5-naphthyridinones) thieme-connect.de

Reductive debromination is a reaction that results in the removal of the bromine atom and its replacement with a hydrogen atom. This can sometimes be an unintended side reaction in other transformations. For example, during attempts to perform certain cyclization reactions, debromination of the starting material has been observed as a competing pathway. nih.gov Various reagents and conditions can be employed to achieve reductive debromination, including the use of reducing agents like indium metal in refluxing methanol (B129727) for the debromination of vicinal dibromides. researchgate.net

Reactivity of the Hydroxyl Group at Position 3

The hydroxyl group at position 3 of the 1,5-naphthyridine ring is another key functional handle that can undergo a range of chemical modifications.

The hydroxyl group of this compound can participate in esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often under acidic conditions or using coupling agents. The Mitsunobu reaction, for example, allows for the conversion of an alcohol to an ester using a phosphine (B1218219) and an azodicarboxylate. mdpi.com Etherification can be accomplished by reacting the hydroxyl group with an alkyl halide in the presence of a base, or through other methods like using trichloroacetimidates as alkylating agents. syr.edu

The hydroxyl group at position 3 can potentially be oxidized to a ketone, leading to the formation of a 1,5-naphthyridin-3(4H)-one. However, the reactivity is highly dependent on the specific oxidizing agent and reaction conditions.

Furthermore, the presence of the hydroxyl group at position 3 gives rise to the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form (this compound) and the keto form (7-bromo-1,5-naphthyridin-3(4H)-one). Studies on similar heterocyclic systems, such as 7-hydroxyquinolines, have shown that the position of this equilibrium can be influenced by factors like solvent polarity and substitution patterns. nih.gov The self-association of related pyrimidinone structures has also been studied to understand the influence of intermolecular interactions on tautomeric equilibria. researchgate.net

Role of Hydroxyl Group in Hydrogen Bonding and Intermolecular Interactions

The hydroxyl (-OH) group at the C-3 position is a pivotal functional group that significantly influences the solid-state structure and physical properties of this compound through hydrogen bonding. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows for the formation of extensive intermolecular hydrogen-bonding networks, which can dictate the crystal packing arrangement and contribute to properties such as melting point and solubility.

In analogous hydroxynaphthyridine derivatives, the hydroxyl group is known to be a key player in forming specific binding motifs. For instance, studies on 8-hydroxy-1,6-naphthyridine derivatives have highlighted the importance of an acceptor-donor-acceptor binding pattern for their biological activity, a feature directly facilitated by the hydroxyl group. nih.gov The tautomeric equilibrium between the keto and enol forms, a common feature for hydroxypyridines and related heterocycles, is also influenced by solvent polarity and intermolecular interactions. psu.edu In polar solvents, the keto form may be favored, while the enol form, capable of forming strong hydrogen bonds, can be predominant in other environments. psu.edu The interplay between the hydroxyl group and the ring nitrogens can also lead to the formation of strong intramolecular hydrogen bonds, which would affect the molecule's conformation and reactivity.

While specific crystallographic studies for this compound are not extensively documented in the reviewed literature, the established principles of hydrogen bonding in related heterocyclic compounds suggest that the -OH group is crucial for defining its supramolecular chemistry. acs.org

Reactivity of the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous to that of quinoline (B57606) and isoquinoline (B145761), characterized by the electron-deficient nature of the two fused pyridine (B92270) rings. nih.gov This inherent electron deficiency, caused by the electronegative nitrogen atoms, deactivates the ring system towards electrophilic attack while making it susceptible to nucleophilic substitution. nih.govnih.gov The reactivity of this compound is further modulated by the substituents: the deactivating, ortho-para directing bromo group at C-7 and the activating, ortho-para directing hydroxyl group at C-3.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the unsubstituted 1,5-naphthyridine ring is difficult due to the deactivating effect of the ring nitrogens. When such reactions do occur, they typically require harsh conditions. For example, bromination of 1,5-naphthyridine can yield 3-bromo and 3,7-dibromo derivatives. nih.gov In fused 1,5-naphthyridine systems like benzo[b]naphthyridines, electrophilic attack such as nitration tends to occur on the less deactivated benzene (B151609) ring. nih.gov However, the bromination of these same systems can occur at the β-position of the pyridine ring, suggesting a more complex mechanism than a standard SEAr, possibly an addition-elimination pathway. nih.gov In this compound, the presence of the activating hydroxyl group would direct further electrophilic attack to the ortho and para positions, while the existing bromine atom would also influence the regioselectivity.

Nucleophilic Substitution: The electron-deficient 1,5-naphthyridine core is primed for nucleophilic aromatic substitution (SNAr), particularly at positions α (2, 6) and γ (4, 8) to the nitrogen atoms. nih.govencyclopedia.pub This reactivity is greatly enhanced by the presence of a good leaving group, such as a halogen. Numerous studies have demonstrated the displacement of halogens or other leaving groups like triflates from the naphthyridine core by various nucleophiles. nih.govmdpi.com

For example, amination reactions are common. The conversion of halogenated naphthyridines to their amino derivatives can be achieved using reagents like potassium amide in liquid ammonia (B1221849) or through palladium-catalyzed Buchwald-Hartwig amination. nih.govwur.nl The reactivity of different positions can vary; in 1,3-dibromo-2,6-naphthyridine, the bromine at C-1 is more susceptible to nucleophilic attack than the one at C-3. cdnsciencepub.com In the case of this compound, the bromine atom at C-7 serves as a potential site for nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives. nih.govnih.gov

The acid-base properties of this compound are determined by its two key functional groups: the weakly acidic hydroxyl group and the basic ring nitrogen atoms.

Acidity: The hydroxyl group at the C-3 position imparts phenolic character, making it weakly acidic. It can be deprotonated by a suitable base. The acidity of this group is influenced by the electronic effects of the heterocyclic system. The synthesis of various 4-hydroxynaphthyridines has been reported, and these compounds exist in a tautomeric equilibrium with their corresponding 1,5-naphthyridin-4(1H)-one form. psu.edumdpi.com The position of this equilibrium, and thus the apparent acidity, is sensitive to the solvent and other substituents on the ring. psu.edu

Basicity: The two nitrogen atoms at positions 1 and 5 possess lone pairs of electrons and can be protonated, rendering the molecule basic. The basicity of the 1,5-naphthyridine core is a critical factor in its chemical behavior, including its interaction with biological targets. encyclopedia.pub Studies have shown that the hydrogen bond basicity of the nitrogen in 1,5-naphthyridine is lower than that of quinoline and isoquinoline. nih.gov The basicity of this compound would be a composite of the inherent basicity of the naphthyridine nitrogens, decreased by the electron-withdrawing effect of the C-7 bromine atom and potentially increased by the electron-donating C-3 hydroxyl group.

CompoundpKa (Conjugate Acid)
Pyridine5.25
Quinoline4.90
Isoquinoline5.42
1,5-Naphthyridine 2.82

This table illustrates the comparative basicity of 1,5-naphthyridine with related heterocycles. The pKa values refer to the protonated form of the molecule.

Reaction Mechanisms and Intermediate Characterization

Understanding the precise pathways of reactions involving this compound requires detailed mechanistic studies, often employing a combination of kinetic and spectroscopic techniques to identify and characterize transient species.

While specific kinetic studies for this compound were not found in the surveyed literature, the methodologies for such investigations are well-established for related heterocyclic systems.

Kinetic Analysis: The rates of substitution reactions on the naphthyridine ring can be monitored to determine the reaction order and mechanism. For instance, kinetic analysis of reactions can help distinguish between different mechanistic pathways, such as SNAr and elimination-addition. researchgate.netuaeu.ac.ae Techniques like UV-visible spectroscopy or NMR spectroscopy can be used to track the concentration of reactants and products over time, allowing for the calculation of rate constants. ntu.edu.sg

Spectroscopic Methods: Modern spectroscopic techniques are indispensable for elucidating reaction pathways by characterizing starting materials, intermediates, and final products.

NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are powerful tools for unambiguous structure determination of reaction products and stable intermediates. researchgate.netresearchgate.netniscpr.res.inscispace.com For example, NMR monitoring has been used to confirm proposed mechanisms in the formation of complex fused naphthyridine systems. researchgate.net

Mass Spectrometry (MS): MS and high-resolution MS (HRMS) are used to confirm the molecular weight and elemental composition of synthesized compounds. researchgate.netniscpr.res.in

FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups, such as the C=O stretch in naphthyridinone tautomers or the N-H and O-H stretches involved in hydrogen bonding. researchgate.netscispace.com

These methods, applied in concert, provide a comprehensive picture of the chemical transformations occurring at the naphthyridine core.

The reactions of the naphthyridine core proceed through various short-lived, high-energy intermediates. Although their direct observation is challenging, their existence is inferred from reaction outcomes and computational studies.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, the initial step is the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org For a reaction at the C-7 position of this compound, the nucleophile would add to C-7, and the negative charge would be delocalized over the naphthyridine ring system, stabilized by the electron-withdrawing nitrogen atoms. The subsequent loss of the bromide ion restores the aromaticity and yields the substitution product. The formation of such complexes is a hallmark of the SNAr mechanism in naphthyridine chemistry. wikipedia.orgacs.org

Sigma (σ) Complexes / Wheland Intermediates: In the less common electrophilic substitution reactions, the attack of an electrophile on the ring forms a cationic intermediate known as a sigma complex or Wheland intermediate. wikipedia.org Here, the aromatic sextet is disrupted, and the positive charge is delocalized across the ring. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

N-Oxides: The formation of N-oxides by oxidation of the ring nitrogens is a common strategy to modify the reactivity of the naphthyridine core. The N-oxide group activates the ring for both electrophilic and nucleophilic additions at different positions, serving as a versatile reactive intermediate for further functionalization. researchgate.net

Advanced Structural Characterization and Solid State Studies of 7 Bromo 1,5 Naphthyridin 3 Ol

X-ray Crystallographic Analysis

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its crystalline solid state. This technique provides definitive proof of connectivity, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal's architecture.

As of the current literature survey, a definitive single-crystal X-ray structure for 7-Bromo-1,5-naphthyridin-3-ol has not been deposited in public structural databases like the Cambridge Structural Database (CSD). cam.ac.ukbiokeanos.com However, based on the molecule's functional groups and analysis of related naphthyridine structures, a predictive analysis of its solid-state interactions can be made. nih.govresearchgate.net

The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and other non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position is a potent hydrogen bond donor, while the pyridinic nitrogen atoms (N1 and N5) and the oxygen atom itself are effective hydrogen bond acceptors. This would likely result in the formation of robust intermolecular hydrogen-bonding networks, such as chains or dimeric motifs, which are common in the crystal engineering of nitrogen heterocycles. smolecule.com

π–π Stacking: The planar, electron-deficient 1,5-naphthyridine (B1222797) ring system is primed for π–π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are expected to play a crucial role in stabilizing the extended crystal lattice. nih.gov

Halogen Bonding: The bromine atom at the C7 position can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms of neighboring molecules. This type of directional interaction is increasingly recognized as a significant force in dictating crystal packing.

These interactions collectively would guide the self-assembly of the molecules into a highly ordered, three-dimensional supramolecular framework.

The study of polymorphism—the ability of a compound to exist in more than one crystal form—is vital, as different polymorphs can exhibit distinct physical properties. To date, no specific studies on the polymorphism of this compound have been published. Such investigations would be valuable, as different packing arrangements could influence properties like solubility and stability.

Furthermore, the potential for this molecule to form co-crystals is high. nih.gov Co-crystallization with other molecules (co-formers) via non-covalent interactions, primarily hydrogen bonding, could be explored to modify its physicochemical properties. Given the presence of strong hydrogen bond donor (-OH) and acceptor (pyridyl-N) sites, this compound is an excellent candidate for forming co-crystals with pharmaceutically acceptable co-formers, such as carboxylic acids or other amides.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the electronic environment of this compound, especially in the absence of single-crystal X-ray data.

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are required for unambiguous assignment of all signals, especially for complex heterocyclic systems. anu.edu.auresearchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C correlations, which is essential for piecing together the molecular skeleton and confirming the substitution pattern. nih.gov The Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, aiding in conformational analysis. researchgate.net

Based on the known electronic effects of substituents on aromatic rings, a predicted assignment for the proton and carbon signals of this compound in a solvent like DMSO-d₆ is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) | | :--- | :--- | :--- | :--- | | H2 | ~7.5 | C2 (~125), C3 (~155), C4 (~110), C8a (~140) | | H4 | ~8.4 | C2 (~125), C3 (~155), C4a (~138), C5 (~150) | | H6 | ~8.8 | C5 (~150), C7 (~120), C8 (~148) | | H8 | ~8.2 | C4a (~138), C6 (~142), C7 (~120), C8a (~140) | | OH | ~10-12 | - | C2 (~125), C3 (~155), C4 (~110) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Empty cells indicate no proton is attached.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule and the nature of chemical bonds. derpharmachemica.com For this compound, the key vibrational modes are characteristic of its hydroxyl and bromo-substituted heterocyclic structure. thieme-connect.comresearchgate.net

The presence of strong intermolecular hydrogen bonding, as suggested by its structure, would be clearly visible in the FT-IR spectrum.

Expected Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Description
3400-3200 (broad) O-H stretch The broad nature of this peak is a strong indicator of intermolecular hydrogen bonding involving the hydroxyl group.
1620-1580 C=N stretch Associated with the stretching of the carbon-nitrogen double bonds within the 1,5-naphthyridine ring system.
1550-1450 C=C stretch Aromatic ring stretching vibrations from the fused pyridine (B92270) rings.
~1250 C-O stretch Characteristic of the aryl C-O bond of the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. rsc.orgresearchgate.net For C₈H₅BrN₂O, the calculated exact mass is 223.96396 Da.

A key diagnostic feature in the mass spectrum of this compound is its isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. libretexts.org This provides definitive evidence for the presence of a single bromine atom in the molecule.

The fragmentation pathway under electron ionization (EI) can be predicted based on the stability of the heterocyclic ring and the nature of its substituents. uni-saarland.de

Plausible Mass Spectrometry Fragmentation

m/z Value Ion Plausible Origin
224/226 [M]⁺ Molecular ion peak, showing the characteristic 1:1 bromine isotopic pattern.
196/198 [M-CO]⁺ Loss of a neutral carbon monoxide molecule, a common fragmentation for phenolic or enolic compounds.
145 [M-Br]⁺ Loss of a bromine radical from the molecular ion.

This combination of advanced analytical methods provides a comprehensive structural and electronic profile of this compound, which is fundamental for understanding its chemical behavior and potential applications.

Theoretical and Computational Chemistry Studies of 7 Bromo 1,5 Naphthyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 7-Bromo-1,5-naphthyridin-3-ol. Methods like Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure, reactivity, and other molecular properties. researchgate.net

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxynaphthyridine ring system, particularly the oxygen and nitrogen atoms, as well as the bromine atom due to its lone pairs. The LUMO, conversely, would likely be distributed over the electron-deficient regions of the aromatic system.

The locations of the HOMO and LUMO can predict sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For instance, regions with a high HOMO density are susceptible to attack by electrophiles, while areas with significant LUMO density are prone to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Naphthyridine Derivative

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital, related to ionization potential. ajchem-a.com
ELUMO-1.2Energy of the Lowest Unoccupied Molecular orbital, related to electron affinity. ajchem-a.com
HOMO-LUMO Gap (ΔE)5.3A measure of chemical reactivity and kinetic stability. wuxiapptec.comajchem-a.com
Ionization Potential (I)6.5The energy required to remove an electron from the molecule. ajchem-a.com
Electron Affinity (A)1.2The energy released when an electron is added to the molecule. ajchem-a.com
Chemical Hardness (η)2.65Resistance to change in electron distribution. ajchem-a.com
Chemical Softness (S)0.38The reciprocal of hardness, indicating higher reactivity. ajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly in non-covalent interactions like hydrogen bonding. researchgate.netuniv-setif.dz The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these areas would be expected around the nitrogen atoms and the hydroxyl oxygen due to their high electronegativity and lone pairs of electrons.

Conversely, areas of positive potential (usually colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net These regions are typically found around hydrogen atoms, particularly the hydroxyl proton. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. Analysis of the MEP is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological target. acs.org

The 1,5-naphthyridine (B1222797) core of this compound is an aromatic heterocyclic system. Aromaticity contributes significantly to the molecule's stability. The presence of two nitrogen atoms within the bicyclic structure influences the electron distribution and reactivity compared to naphthalene (B1677914). mdpi.comresearchgate.net The nitrogen atoms withdraw electron density from the rings, affecting the aromatic character and the positions of electrophilic substitution. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While the naphthyridine ring system is largely planar, the orientation of the hydroxyl group can vary, leading to different conformers. Computational methods can be used to explore these conformational possibilities and their relative stabilities.

Potential Energy Surface (PES) scanning is a computational technique used to identify the most stable conformations of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.net For this compound, the primary focus of a PES scan would be the rotation of the C-O bond of the hydroxyl group.

By mapping the potential energy as a function of the dihedral angle of the H-O-C-C bond, it is possible to identify the energy minima corresponding to the most stable conformers. researchgate.net It is likely that the conformer where the hydroxyl hydrogen is oriented to form an intramolecular hydrogen bond with the adjacent ring nitrogen would have significant stability. The presence of different conformers and the energy barriers between them can influence the molecule's physical properties and its ability to interact with other molecules.

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and reactivity of a molecule. researchgate.net Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments over time.

Solvent molecules can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can stabilize certain conformers over others. For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl group and the nitrogen atoms of the naphthyridine ring. These interactions can influence the rotational barrier of the hydroxyl group and may favor conformations that are different from those in the gas phase or in a nonpolar solvent. researchgate.net Understanding these solvent effects is crucial for predicting the behavior of this compound in solution and in biological systems. wisc.edu

In Silico Prediction of Chemical Properties and Reaction Pathways

Computational chemistry provides a framework for understanding the intrinsic properties of this compound and the mechanisms of its chemical transformations. These predictive studies are crucial for optimizing reaction conditions and designing novel synthetic routes.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles can be inferred from research on related 1,5-naphthyridine systems. Density Functional Theory (DFT) is a common method used to investigate reaction pathways, transition states, and the energetics of chemical transformations. acs.org

For the synthesis of the core 1,5-naphthyridine skeleton, computational studies have explored various cyclization reactions. For instance, the reaction between N-(3-pyridyl)aldimines and alkynes to form 1,5-naphthyridines has been investigated using computational methods, which suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com Such studies calculate the energies of intermediates and transition states to map out the most favorable reaction pathway. acs.org

Key reactions for functionalizing the 1,5-naphthyridine core, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), are also amenable to computational analysis. mdpi.com Theoretical studies can elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. They can help predict the effect of different ligands, substrates, and reaction conditions on the yield and selectivity of the formation of derivatives from a precursor like this compound. The table below outlines reaction types relevant to this scaffold that are often studied computationally.

Reaction TypeTypical PrecursorComputational MethodInsights Gained from Simulation
Electrocyclic Ring ClosureN-(3-pyridyl)aldiminesDFTElucidation of stepwise vs. concerted mechanisms ([4+2]-cycloaddition). mdpi.com
Friedlander Annulation2-aminonicotinaldehydeDFTMapping of reaction energy profiles, role of catalysts, and H-bonding networks. acs.org
Suzuki Cross-Coupling3-bromo-1,5-naphthyridine (B97392)DFTAnalysis of catalytic cycles and prediction of optimal catalyst/ligand systems. mdpi.com
Heck ReactionSubstituted 3-aminopyridine (B143674)DFTInvestigation of regioselectivity and reaction intermediates. mdpi.com

Ab initio and DFT calculations are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. rsc.orgresearchgate.net These first-principles methods can compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions with a high degree of accuracy. science.gov

For this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the desired spectroscopic parameters using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov The computed spectra can be compared with experimental data to confirm the structure. For example, calculated NMR shielding constants are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also computationally modeled. rsc.org Discrepancies between computed and experimental values can often be resolved by considering solvent effects or the presence of different tautomers or conformers. nih.gov

Spectroscopic ParameterComputational MethodTypical Information ProvidedRelevance to this compound
NMR Chemical Shifts (¹H, ¹³C)GIAO-DFTPrediction of resonance frequencies for each nucleus. rsc.orgAids in signal assignment and structural verification.
IR Vibrational FrequenciesDFT/HFCalculation of vibrational modes and their intensities. researchgate.netHelps identify characteristic functional group peaks (e.g., O-H, C=N, C-Br).
UV-Visible AbsorptionTD-DFTPrediction of electronic transition wavelengths (λmax) and oscillator strengths. nih.govCharacterizes the electronic structure and chromophores.

Molecular Docking and Protein-Ligand Interaction Simulations (Focus on in vitro mechanistic insights)

Molecular docking and simulation are pivotal in silico techniques used to predict how a small molecule like this compound might interact with a biological macromolecule, typically a protein. These methods provide mechanistic insights at the molecular level, identifying potential biological targets and guiding the design of more potent and selective inhibitors.

Virtual screening through molecular docking is a common first step to identify potential biological targets for a novel compound. mdpi.com For the 1,5-naphthyridine scaffold, numerous studies have identified a range of potential protein targets, including protein kinases, bromodomains, and other enzymes. acs.orgnih.govsemanticscholar.org

For instance, derivatives of the closely related 1,5-naphthyridin-2-amine (B103514) have been docked into the substrate-binding site of Protein Arginine Methyltransferase 5 (PRMT5). semanticscholar.orgrsc.org These simulations revealed a consistent binding mode where the naphthyridine core forms a network of hydrogen bonds with key residues in the active site. semanticscholar.org Similarly, other naphthyridine analogs have been computationally screened against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and human serotonin (B10506) transporter (hSERT), demonstrating the broad applicability of this scaffold. acs.org

A docking study involving this compound would likely screen it against a library of such known cancer-related or neurologically important targets. The simulation would predict the most stable binding pose (orientation and conformation) of the ligand within the protein's binding pocket, highlighting crucial intermolecular interactions that stabilize the complex.

Beyond identifying binding modes, computational simulations allow for a quantitative analysis of the forces driving protein-ligand recognition. This includes calculating interaction energies and identifying the specific amino acid residues that contribute most to the binding affinity. nottingham.ac.uk

In studies of 1,5-naphthyridine inhibitors of PRMT5, the binding was found to be anchored by hydrogen bonds to the side chain of Glutamate (B1630785) 444 (Glu444) and the backbone carbonyl of Glutamate 435 (Glu435). semanticscholar.org An ionic interaction with the Glu444 side chain was also identified as critical. rsc.org For other scaffolds targeting different proteins, key interactions might include halogen bonds involving the bromine atom, cation-π interactions with aromatic residues like tyrosine, or hydrophobic interactions with aliphatic residues. nottingham.ac.ukmdpi.com

Potential Protein Target ClassExample ProteinKey Interacting Residues (from related scaffolds)Primary Interaction Types
Protein MethyltransferasesPRMT5Glu444, Glu435, Leu312 semanticscholar.orgrsc.orgHydrogen Bonding, Ionic Interactions
BromodomainsBRD7, BRD9Asparagine, Tyrosine nih.govHydrogen Bonding
KinasesVEGFR-2Not specified acs.orgHydrogen Bonding, Hydrophobic Interactions
Bacterial TopoisomerasesDNA GyraseAla68, Val71, Met75 mdpi.comHalogen Bonding, Hydrophobic Interactions
TransportershSERTNot specified acs.orgHydrogen Bonding, van der Waals

Biological Activities and Mechanistic Studies of 7 Bromo 1,5 Naphthyridin 3 Ol in *in Vitro* Systems

Enzyme Inhibition and Modulation

Naphthyridine derivatives are well-recognized for their potent enzyme-inhibiting capabilities, targeting a spectrum of enzymes crucial for cell proliferation, survival, and pathogenesis.

Kinetic studies have been instrumental in quantifying the inhibitory potency of naphthyridine derivatives against several key enzyme targets.

Topoisomerase I/II and DNA Gyrase: The naphthyridine core is a foundational element of quinolone antibiotics, which target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov For instance, nalidixic acid, a pioneering 1,8-naphthyridine (B1210474) derivative, selectively inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov More complex 1,5-naphthyridine (B1222797) derivatives have been developed as novel bacterial topoisomerase inhibitors (NBTIs). These compounds, such as AM-8722, exhibit potent, dual-inhibitory activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, certain phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects against human topoisomerase I (Top1), a key enzyme in managing DNA topology during replication and transcription. nih.govresearchgate.netsci-hub.se

Phosphatidylinositol 4-kinase (PI4K): 2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K), an enzyme essential for the parasite's life cycle. nih.govmalariaworld.orgtcgls.comup.ac.zaacs.org Structure-activity relationship (SAR) studies have led to the development of analogs with significant inhibitory activity. However, optimization is often required to improve selectivity against human kinase orthologs to minimize potential off-target effects. nih.govacs.org For example, while some initial compounds showed potent inhibition of the human orthologue HuPI4Kβ, further modifications, such as introducing basic substituents at the C8-position, significantly reduced this off-target activity while retaining anti-plasmodial potency. acs.org

Cyclin-Dependent Kinase 8 (CDK8): Naphthyridine scaffolds have been utilized to develop potent inhibitors of CDK8, a transcriptional kinase implicated in various cancers. acs.orggoogle.comgrafiati.com By employing a scaffold-hopping approach from a 3,4,5-trisubstituted pyridine (B92270) series, researchers have developed 2,8-disubstituted-1,6-naphthyridines that exhibit potent affinity for CDK8. acs.org Further optimization of these scaffolds has led to compounds with improved metabolic stability while maintaining high potency. acs.orgacs.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, is a major strategy in cancer therapy. japsonline.comrsc.orgnih.gov Various naphthyridine derivatives have been investigated as VEGFR-2 inhibitors. japsonline.comrsc.org For example, a series of 1,6-naphthyridine (B1220473) and pyridopyrimidine analogues showed potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. japsonline.com Similarly, indoline-2-one derivatives incorporating naphthyridine-related pharmacophoric features have demonstrated potent VEGFR-2 inhibition, with some compounds being more potent than the reference drug sunitinib. researchgate.netmdpi.com

Table 1: Inhibitory Activity of Selected Naphthyridine Derivatives Against Various Enzymes
Compound ClassTarget EnzymeKey FindingsReported IC₅₀ ValuesReference
Indeno[2,1-c] tcgls.comjapsonline.comnaphthyridinesHuman Topoisomerase IAct as Topoisomerase I poisons, trapping the enzyme-DNA complex.N/A sci-hub.se
N-alkylated-1,5-naphthyridone (AM-8722)S. aureus DNA GyrasePotent dual inhibitor of Gyrase and Topo IV.0.16 µg/mL nih.gov
N-alkylated-1,5-naphthyridone (AM-8722)S. aureus Topoisomerase IVPotent dual inhibitor of Gyrase and Topo IV.0.59 µg/mL nih.gov
2,8-disubstituted-1,5-naphthyridinesPlasmodium vivax PI4KPotent inhibition, but SAR exploration needed for selectivity.Varies (e.g., 9400 nM for a 2-amino analog) acs.org
2,8-disubstituted-1,6-naphthyridinesCDK8Potent affinity and inhibition of WNT signaling.N/A acs.org
1,6-Naphthyridine analoguesVEGFR-2Potent inhibitory activity observed in 3D-QSAR studies.As low as 3 nM japsonline.com
Indolin-2-one derivativesVEGFR-2Derivatives showed higher potency than sunitinib.0.078 µM (most potent derivative) mdpi.com

The mechanism by which an inhibitor interacts with an enzyme is crucial for understanding its biological effect and for guiding further drug development. Enzyme inhibitors are broadly classified based on their mode of action. libretexts.org

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds reversibly to the enzyme's active site, thus competing with the substrate. savemyexams.comlecturio.com This type of inhibition can be overcome by increasing the substrate concentration. lecturio.com Many kinase inhibitors that target the ATP-binding site, such as certain VEGFR-2 inhibitors, function in a competitive manner with respect to ATP. mdpi.com For example, Type I and Type II VEGFR-2 inhibitors bind to the ATP catalytic site in different enzyme conformations (active DFG-in or inactive DFG-out), preventing ATP from binding. mdpi.com

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). savemyexams.comlecturio.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. savemyexams.com The inhibition cannot be overcome by increasing substrate concentration. lecturio.com

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org This type of inhibition is more effective at higher substrate concentrations.

For naphthyridine derivatives, the specific mechanism of inhibition is often inferred from structural and kinetic data. For instance, inhibitors of DNA gyrase, like nalidixic acid, are known to bind to the enzyme-DNA complex, stabilizing it and preventing DNA re-ligation, which suggests a mechanism that is not purely competitive with the DNA substrate. nih.gov The development of NBTIs that bind to a site distinct from fluoroquinolones on the gyrase-DNA complex further highlights the diverse inhibitory mechanisms within this class. nih.gov In the case of kinase inhibitors like those targeting VEGFR-2 or CDK8, docking studies often show binding within the ATP-binding pocket, indicating a competitive mechanism with ATP. acs.orgmdpi.com

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, naphthyridine derivatives can exert their effects by binding to cellular receptors and modulating downstream signaling pathways.

Radioligand binding assays are a primary tool for determining the affinity and selectivity of a compound for specific receptors. While data for 7-Bromo-1,5-naphthyridin-3-ol is not specifically reported, studies on other naphthyridine scaffolds demonstrate their ability to bind with high affinity to various receptors.

For example, a series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides were evaluated for their binding to cannabinoid receptors CB1 and CB2. rsc.orgresearchgate.net These assays, using membranes from cells expressing the human receptors and a radiolabeled ligand like [³H]CP-55,940, revealed that some derivatives possess high affinity and selectivity for the CB2 receptor. rsc.orgresearchgate.net Similarly, extensive SAR studies on 1,8-naphthyridine derivatives have identified compounds with high, nanomolar, and even subnanomolar affinity for adenosine (B11128) A₁ receptors. acs.org Furthermore, tetrahydro-1,7-naphthyridine-2-carboxamides have been developed as ligands for the metabotropic glutamate (B1630785) receptor 2 (mGlu₂), with their affinity confirmed through GIRK dose-response assays. thno.org

These studies underscore the versatility of the naphthyridine core in generating selective ligands for a variety of G-protein coupled receptors (GPCRs). The specific substitution pattern on the naphthyridine ring system is critical for determining both affinity and selectivity.

The interaction of naphthyridine derivatives with their molecular targets can lead to the modulation of critical intracellular signaling pathways. A notable example is the WNT signaling pathway, which is frequently dysregulated in cancers.

The kinase CDK8 is a component of the Mediator complex and has been identified as a positive regulator of the WNT/β-catenin signaling pathway. acs.org Therefore, inhibitors of CDK8 are expected to downregulate this pathway. Indeed, 2,8-disubstituted-1,6-naphthyridines and 4,6-disubstituted-isoquinolines, designed as potent CDK8 inhibitors, have been shown to effectively inhibit WNT signaling in cell-based luciferase reporter assays. acs.org This demonstrates a clear mechanistic link between enzyme inhibition by a naphthyridine derivative and the modulation of a key cancer-related signaling cascade. Other studies have also reported on small-molecule inhibitors of WNT signaling that were discovered through cell-based pathway screens. researchgate.net Additionally, a 1,7-naphthyridine (B1217170) alkaloid, bisleuconothine A, was found to exert its anti-neoplastic effects by inhibiting the WNT signaling pathway and inducing cell cycle arrest. mdpi.comnih.gov

Antimicrobial Activity in Model Systems

The naphthyridine scaffold is historically significant in the field of antimicrobial agents, dating back to the discovery of nalidixic acid. nih.govacs.org Numerous studies have evaluated the antibacterial properties of various 1,5- and 1,8-naphthyridine derivatives against a range of pathogens.

Substituted phenyl quinoxalines, quinazolines, and 1,5-naphthyridines have been evaluated for their antibacterial activity against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA) and vancomycin-sensitive and -resistant Enterococcus faecalis (VSE and VRE). nih.govbohrium.comresearchwithrutgers.com These studies determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to assess whether the compounds were bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). nih.gov Nonquaternary 1,5-naphthyridine compounds were found to have an MBC/MIC ratio indicative of bactericidal action. nih.gov

The mechanism for this bactericidal activity in some derivatives has been linked to the disruption of the bacterial cell division protein FtsZ. bohrium.com Other naphthyridines, particularly the fluoroquinolone class, act by inhibiting DNA gyrase and topoisomerase IV. nih.gov However, not all naphthyridine derivatives show direct antibacterial activity. Some compounds that lack clinically relevant direct activity (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of existing antibiotics like fluoroquinolones, indicating a synergistic relationship and a potential role as antibiotic modulators. nih.gov

Table 2: Antimicrobial Activity of Selected Naphthyridine Derivatives
Compound ClassBacterial Strain(s)Activity TypeKey FindingsReference
1,5-Naphthyridine derivative (unspecified)MSSA, MRSA, VREBactericidalMBC/MIC ratio of 1–2 indicates bactericidal mode of action. nih.gov
1,8-Naphthyridine (Nalidixic Acid)Gram-negative bacteriaBactericidalSelectively blocks DNA replication by inhibiting DNA gyrase. nih.gov
THP-naphthyridine derivativesStaphylococcus aureusBactericidalSelectively inhibited DNA synthesis and S. aureus gyrase (IC₅₀ = 1.02 μM). nih.gov
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, S. aureus, P. aeruginosa (multi-resistant)Antibiotic ModulatorNo direct activity (MIC ≥ 1024 µg/mL), but potentiated fluoroquinolone activity. nih.gov
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, S. aureus, P. aeruginosa (multi-resistant)Antibiotic ModulatorNo direct activity (MIC ≥ 1024 µg/mL), but showed synergism with fluoroquinolones. nih.gov

Antiproliferative and Apoptotic Effects in Cell Lines

Investigation of Apoptotic Pathways and Cell Cycle Arrest Mechanisms in Cultured Cells

No mechanistic studies investigating the ability of this compound to induce apoptosis or cause cell cycle arrest in cultured cells have been reported in the available literature. Research on related compounds has shown that some naphthyridine derivatives can trigger apoptosis and induce cell cycle arrest at various phases, such as G1 or G2/M, in cancer cells mdpi.comnih.gov. These specific mechanistic insights are not available for this compound.

Table 4: Apoptotic and Cell Cycle Effects of this compound
Cell LineMechanismKey FindingsReference
Data not availableApoptosis InductionData not availableN/A
Data not availableCell Cycle ArrestData not availableN/A

Immunomodulatory and Anti-inflammatory Properties in In Vitro Models

Modulation of Cytokine Production in Immune Cell Cultures

There is a lack of published research on the immunomodulatory or anti-inflammatory properties of this compound, specifically concerning its ability to modulate cytokine production in immune cell cultures. While some heterocyclic compounds, including certain naphthyridine and pyridine derivatives, have been shown to act as immunomodulators by affecting the production of cytokines like TNF-α or interleukins, no such studies have been conducted on this compound nih.govgoogle.comnih.govresearchgate.netgoogle.com.

Table 5: Effect of this compound on Cytokine Production
Immune Cell TypeCytokineEffectReference
Data not availableData not availableData not availableN/A

Effects on Inflammatory Mediators in Cell-Based Assays

Extensive literature searches did not yield specific data on the effects of this compound on inflammatory mediators in cell-based assays. While the broader class of 1,5-naphthyridines has been a subject of interest for their potential anti-inflammatory properties, research detailing the in vitro activity of this specific compound is not available in the public domain. mdpi.com

The anti-inflammatory activity of various other naphthyridine derivatives has been documented, suggesting that this chemical scaffold may have the potential to modulate inflammatory pathways. mdpi.comresearchgate.net For instance, certain substituted 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory effects in assays such as the carrageenin-induced paw edema model in rats. researchgate.net However, these findings are related to structurally distinct molecules and cannot be directly extrapolated to this compound.

Typically, in vitro studies on potential anti-inflammatory compounds involve cell-based assays to measure their impact on the production of key inflammatory mediators. These mediators can include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2). The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target often investigated, as it plays a central role in regulating the expression of many inflammatory genes.

Without specific research on this compound, it is not possible to provide detailed findings or a data table on its effects on these inflammatory mediators. Future research would be necessary to elucidate the potential anti-inflammatory profile of this compound and to determine its mechanism of action in in vitro systems.

Data on the effects of this compound on inflammatory mediators in cell-based assays is not available in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Bromo 1,5 Naphthyridin 3 Ol Analogs

Systematic Modification of the Bromine Substituent

The bromine atom at the C-7 position is not merely a placeholder but a crucial element influencing both chemical reactivity and biological activity. Its electron-withdrawing nature and its capacity as a leaving group make it a focal point for synthetic modification.

The presence of a halogen at the C-7 position of the 1,5-naphthyridine (B1222797) ring is a recurring motif in biologically active molecules. In the development of novel bacterial topoisomerase inhibitors (NBTIs), a halogen at this position was found to be preferred for optimal broad-spectrum antibacterial activity. This highlights the favorable contribution of halogens, like bromine, to the binding interactions with the target enzyme.

The chemical reactivity conferred by the C-7 bromine is of significant synthetic importance. The halogen is readily displaced through nucleophilic aromatic substitution (SNAr) or serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This allows for the introduction of a diverse array of substituents at this position, facilitating extensive SAR exploration.

Studies on other naphthyridine isomers further support the importance of halogenation. For instance, the introduction of a bromine atom onto the naphthyridine skeleton has been shown to result in better antibacterial activity against specific strains like B. cereus. While the position and isomer can influence the outcome, the general trend suggests that halogenation is a viable strategy for enhancing the biological profile of naphthyridine-based compounds.

Table 1: Effect of C-7 Halogen on Antibacterial Activity of 1,5-Naphthyridine Analogs

Compound Series C-7 Substituent Biological Activity Reference
Topoisomerase Inhibitors Halogen (F, Cl, Br) Preferred for optimal activity

Leveraging the reactivity of the C-7 bromine, researchers have explored a variety of non-halogen substituents to probe the chemical space and discover novel biological activities. The replacement of bromine with carbon, nitrogen, or oxygen-linked moieties can dramatically alter a compound's size, polarity, and hydrogen-bonding capabilities.

For example, replacing the bromine with aryl groups via Suzuki coupling has led to the development of potent Aurora kinase inhibitors. In other studies, the substitution of the C-7 halogen with various amines has been a key strategy in creating antimalarial agents. Furthermore, in the context of antibacterial topoisomerase inhibitors, a hydroxyl group at C-7 was also found to be a favorable substitution, suggesting that a hydrogen bond donor/acceptor at this position can be beneficial. These findings indicate that while a halogen is often a good starting point, its replacement can lead to analogs with entirely different and potent biological profiles.

Derivatization of the Hydroxyl Group

The hydroxyl group at the C-3 position is a critical pharmacophoric feature, primarily due to its ability to participate in hydrogen bonding with biological targets. Its modification into ethers, esters, or other derivatives serves to probe the importance of this hydrogen bonding and to modulate physicochemical properties like lipophilicity and metabolic stability.

Modification of the 3-hydroxyl group into an ether, such as a methoxy (B1213986) group, can have a profound impact. While it removes the hydrogen bond donating ability of the parent phenol, the oxygen atom can still act as a hydrogen bond acceptor. This change can fine-tune binding affinity and specificity. In series of 1,5-naphthyridine-based antibacterials, 3-fluoro-6-methoxy analogs have been investigated as inhibitors of bacterial type II topoisomerases. Similarly, 2-alkoxy and 6-alkoxy-4-amino-1,5-naphthyridines (containing methoxy, ethoxy, and n-butoxy groups) have been synthesized as potential antimalarial agents, indicating that ether derivatives are well-tolerated and can contribute to potent activity.

Esterification of the hydroxyl group would introduce a bulkier, lipophilic moiety that could enhance membrane permeability. However, esters are often susceptible to hydrolysis by esterases in vivo, a property that can be exploited for prodrug design. The conversion of the hydroxyl group alters its electronic and steric profile, thereby influencing how the molecule fits into a binding pocket and interacts with nearby amino acid residues.

The phenolic hydroxyl group at C-3 is weakly acidic. Its pKa is comparable to that of 3-hydroxypyridine, which has pKa values of approximately 4.8 (for the protonated pyridine (B92270) nitrogen) and 8.7 (for the hydroxyl proton). This means that at physiological pH (~7.4), the hydroxyl group exists predominantly in its neutral, protonated form. However, its ability to be deprotonated to a phenoxide anion within the microenvironment of an enzyme's active site can be critical for strong ionic or hydrogen bonding interactions.

Modifications to the 1,5-Naphthyridine Core

The bicyclic 1,5-naphthyridine core serves as a rigid scaffold that positions the key substituents in a defined three-dimensional orientation. Modifications to this core, such as the introduction of substituents at other positions (C-2, C-4, C-6, C-8), can impact planarity, electronic distribution, and steric profile, which in turn affects biological activity.

Research into a class of 1,5-naphthyridine-based bacterial topoisomerase inhibitors provided a stark example of the core's sensitivity to substitution. In this specific series, the introduction of substituents onto the C-2, C-4, C-6, or C-8 carbons was found to be generally detrimental to antibacterial activity. This suggests that for this particular target, an unsubstituted core is optimal for fitting into the binding site and achieving potent inhibition.

However, this rule is not universal and is highly dependent on the biological target. For the same class of antibacterials, specific substitutions at the C-2 position, such as a methoxy or cyano group, were found to be tolerated and even beneficial. In a different therapeutic area, studies on antileishmanial agents showed that modifications at the C-4 position of the 1,5-naphthyridine ring were key to achieving potent activity. These contrasting findings underscore the importance of exploring core modifications in the context of a specific biological target, as what is detrimental for one may be essential for another.

Table 2: Summary of SAR Findings for 7-Bromo-1,5-naphthyridin-3-ol Analogs

Position Modification Effect on Biological Activity Example Target Reference
C-7 Halogen (Br, F, Cl) Generally favorable, preferred for some targets Bacterial Topoisomerases
C-7 Aryl group Potent activity Aurora Kinase
C-7 Amino group Potent activity Malaria Parasites
C-7 Hydroxyl group Favorable Bacterial Topoisomerases
C-3 Methoxy (Ether) Potent activity Bacterial Topoisomerases, Malaria
C-2,4,6,8 General Substitution Often detrimental Bacterial Topoisomerases
C-2 Methoxy, Cyano Tolerated/Beneficial Bacterial Topoisomerases

| C-4 | Various Substituents | Essential for activity | Leishmania Parasites | |

Ring Fusion Variations and Isomeric Comparisons

The fusion of additional rings to the naphthyridine core can significantly impact biological activity. Studies on fused 1,5- and 1,8-naphthyridine (B1210474) derivatives have demonstrated that the nature of the fused ring system is a critical determinant of efficacy.

Ring Fusion:

Comparison of Fused Ring Systems: In studies evaluating the antileishmanial activity of fused naphthyridines, derivatives condensed with a quinoline (B57606) ring showed greater potency than those fused with a chromene or chromenone ring. mdpi.com This suggests that the presence and nature of heteroatoms in the fused ring system are pivotal. Specifically, substituting the oxygen atom in a chromene ring with a nitrogen-containing group (like a tosylated nitrogen) in the fused system resulted in a significant increase in antileishmanial activity. mdpi.com

Impact on Mechanism of Action: The fusion of different heterocyclic systems can also influence the compound's mechanism of action. For instance, certain 1,8-fused naphthyridines have been shown to inhibit human DNA topoisomerase IB, indicating a direct interaction with a biological target that may be modulated by the fused ring's structure. mdpi.com

Isomeric Comparisons:

Positional Isomerism: The arrangement of substituents and heteroatoms within the naphthyridine scaffold itself is crucial. For example, comparing 1,5-naphthyridines with 1,8-naphthyridines reveals differences in their biological profiles. Studies have shown that 1,8-naphthyridine derivatives often exhibit greater leishmanicidal activity than their 1,5-naphthyridine counterparts. mdpi.com

Substituent Position: The position of the hydroxyl group, for instance, can alter the compound's properties. While this article focuses on this compound, the related isomer 7-Bromo-1,5-naphthyridin-4-ol is also a subject of research. myskinrecipes.com The different placement of the hydroxyl group can affect intramolecular hydrogen bonding, solubility, and interaction with biological targets.

Substituent Effects at Other Naphthyridine Ring Positions

Modifying the substituents at various positions on the naphthyridine ring is a common strategy to fine-tune the pharmacological profile of these compounds.

Substitutions at C-6: The introduction of a bromine atom at the C-6 position of certain 1,8-naphthyridinone derivatives was shown to enhance antibacterial activity. nih.gov

Substitutions at C-7: For novel bacterial topoisomerase inhibitors (NBTIs) with a 1,5-naphthyridine core, substitutions at the C-7 position are critical. Linking moieties such as oxabicyclooctane have been explored, with further substitutions on the linker itself modulating activity. rsc.org In another series of 1,8-naphthyridines, placing a 3-amino-2-methyl-1-azetidinyl group at C-7 led to favorable properties. mdpi.com

General Trends: The addition of halogen atoms, such as fluorine or chlorine, to the naphthyridine or appended phenyl rings often enhances antimicrobial activity. mdpi.comnih.gov For example, compounds with a 4-chlorophenyl ring attached to a pyrazole (B372694) nucleus fused to a 1,8-naphthyridine scaffold were found to be highly active against various bacteria and fungi. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. orientjchem.org It serves as a powerful tool in drug design to predict the activity of novel compounds and to understand the molecular features essential for bioactivity. orientjchem.orgtbzmed.ac.ir

Development of Predictive Models for Biological Activities

Various QSAR models have been developed for naphthyridine derivatives to predict their efficacy against different biological targets. These models are built using statistical methods to create a mathematical relationship between chemical structure and activity. orientjchem.org

2D-QSAR for HIV-1 Integrase Inhibition: A study on naphthyridine derivatives as HIV-1 integrase inhibitors developed several 2D-QSAR models. tbzmed.ac.ir These models, including stepwise-Multiple Linear Regression (MLR) and Genetic Algorithm-based Partial Least Squares (GA-PLS), were generated to predict the half-maximal inhibitory concentration (pIC50). The results indicated that properties like polarizability, electronegativity, and the presence of aromatic nitrogens are important for the inhibitory activity of these compounds. tbzmed.ac.ir

3D-QSAR for CDK8 Inhibition: For a series of naphthyridine and isoquinoline (B145761) derivatives acting as Cyclin-Dependent Kinase 8 (CDK8) inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov The resulting contour maps from these models highlighted the importance of steric, electrostatic, and hydrogen bond donor interactions for the bioactivity of the inhibitors. nih.gov These models guided the design of new, potentially more potent CDK8 inhibitors. nih.gov

QSAR for Anticancer Activity: A robust QSAR model was developed for 1,8-naphthyridine derivatives targeting DNA topoisomerase II for anticancer applications. researchgate.net Using multiple linear regression, this model established a correlation between the compounds' structures and their biological activity, demonstrating significant reliability in predicting the activity of new analogs. researchgate.net

The table below summarizes the statistical performance of various predictive QSAR models developed for naphthyridine derivatives.

Model TypeTargetStatistical MethodR² (Training)Q² or R² (Test)Reference
2D-QSARHIV-1 Integrasestepwise-MLR0.8480.521 tbzmed.ac.ir
2D-QSARHIV-1 Integraseconsensus stepwise-MLR0.8620.651 tbzmed.ac.ir
2D-QSARHIV-1 IntegraseGAPLS-MLR0.7090.502 tbzmed.ac.ir
2D-QSARHIV-1 Integraseconsensus GAPLS-MLR0.7510.775 tbzmed.ac.ir
QSARDNA Topoisomerase IIMultiple Linear Regression0.69910.8683 (Q² F1) researchgate.net
3D-QSARCDK8CoMFA0.980.64 (q²) nih.gov
3D-QSARCDK8CoMSIA0.9520.609 (q²) nih.gov

Descriptor Selection and Statistical Validation of QSAR Models

The development of a reliable QSAR model hinges on two key aspects: the careful selection of molecular descriptors and rigorous statistical validation.

Descriptor Selection: Molecular descriptors are numerical values that encode different structural or physicochemical characteristics of a molecule. nih.gov The selection of appropriate descriptors is a critical step, as they are the variables used to build the predictive model. sci-hub.se

Types of Descriptors: A wide range of descriptors can be calculated, including constitutional (e.g., molecular weight, atom count), topological (e.g., connectivity indices), geometrical (3D), and quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). orientjchem.orgtbzmed.ac.irsci-hub.se

Selection Process: The process often starts with calculating a large pool of descriptors. To avoid overfitting and to create a more interpretable model, this pool is then reduced. sci-hub.seyoutube.com Variable reduction techniques include removing descriptors with constant or near-constant values and eliminating highly correlated descriptors. youtube.com Methods like Genetic Algorithms (GA) or stepwise regression are then used to select the most relevant subset of descriptors that provides the best correlation with biological activity. youtube.comnih.gov For instance, in the 2D-QSAR models for HIV-1 integrase inhibitors, a combination of "quantum and molecular mechanical" descriptors was found to improve the predictive power. tbzmed.ac.ir

Statistical Validation: Validation is essential to ensure that the QSAR model is robust, predictive, and not a result of chance correlation.

Internal Validation: This is typically performed on the training set of compounds used to build the model. A common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated R² (q² or Q²). A high Q² value indicates good internal predictivity. nih.govnih.gov

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used in model development. nih.gov The predictive ability is assessed by calculating the R² value for the test set (R²_pred). tbzmed.ac.irresearchgate.net A high R²_pred value indicates that the model can accurately predict the activity of new, untested compounds. For example, a QSAR model for 1,8-naphthyridine anticancer agents demonstrated high predictive ability with external validation scores (Q² (F1) and Q² (F2)) of 0.8683 and 0.8670, respectively. researchgate.net

The table below outlines key statistical parameters used for the validation of QSAR models.

ParameterSymbolDescriptionIndication
Coefficient of DeterminationMeasures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set.A value closer to 1 indicates a better fit of the model to the data.
Cross-validated R²q² or Q²A measure of the internal predictive ability of the model, typically obtained through leave-one-out cross-validation.A high value (e.g., > 0.5) suggests a robust model with good internal predictivity.
Predictive R² for Test SetR²_predMeasures the predictive performance of the model on an external set of compounds not used in model generation.A high value (e.g., > 0.6) indicates good external predictivity.
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors (residuals).A lower value indicates a better fit of the model to the data.

Potential Applications and Broader Research Impact of 7 Bromo 1,5 Naphthyridin 3 Ol

As a Versatile Synthetic Building Block and Precursor

The structure of 7-Bromo-1,5-naphthyridin-3-ol is primed for chemical modification, positioning it as a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile functional handle for elaboration of the molecular framework.

Heterocyclic compounds are central to medicinal and materials chemistry, and the 1,5-naphthyridine (B1222797) scaffold is a recurring motif in a wide array of biologically active molecules. researchgate.netmdpi.com this compound functions as an excellent precursor for constructing more complex, fused heterocyclic systems. researchgate.netmdpi.com The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. nih.govmdpi.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to append additional rings or complex side chains to the naphthyridine core. nih.govmdpi.com This strategy is a key step in building polycyclic structures that can be further evaluated for various applications. researchgate.netnih.gov

The 1,5-naphthyridine ring system possesses inherent properties that make it an attractive component for functional materials and ligands. mdpi.comnih.gov The two nitrogen atoms within the bicyclic structure can act as coordination sites for metal ions. mdpi.comnih.gov Consequently, this compound and its derivatives can be used to synthesize ligands for metal complexes. mdpi.comnih.gov These complexes have potential applications in various fields, including:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of metal complexes containing 1,5-naphthyridine ligands can be tuned for use in display and lighting technologies. mdpi.comnih.gov For instance, carboxyl-functionalized naphthyridine ligands have been incorporated into europium(III) complexes, which are promising for applications in bioimaging and sensing. mdpi.com

Sensors: The interaction between the naphthyridine-based ligands and specific metal ions or analytes can lead to a detectable signal (e.g., a change in color or fluorescence), forming the basis for chemical sensors. mdpi.comnih.gov

Semiconductors: The electronic properties of polymers and materials incorporating the 1,5-naphthyridine unit are of interest for applications in organic electronics. mdpi.comnih.gov The bromine atom on this compound is a key site for polymerization reactions. mdpi.com

Table 1: Potential Applications in Functional Materials
Application AreaRole of this compound DerivativePotential Function
Organic ElectronicsLigand in Metal ComplexesComponent in OLEDs, semiconductors. mdpi.comnih.gov
Chemical SensingChelating AgentDetection of specific metal ions or analytes. mdpi.comnih.gov
BioimagingLigand for Lanthanide Complexes (e.g., Europium(III))Luminescent probe for biological systems. mdpi.com

Role in Medicinal Chemistry Research (as a lead compound, pre-clinical focus)

The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a broad spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov

This compound serves as an ideal starting point for the rational design of new drug candidates. In early-stage drug discovery, researchers often synthesize a library of related compounds to study structure-activity relationships (SAR). The bromine atom is crucial in this process, as it allows for the systematic introduction of a diverse range of chemical groups through cross-coupling reactions. nih.govnih.gov This approach enables medicinal chemists to explore how different substituents at the 7-position affect the compound's interaction with a biological target, such as an enzyme or a receptor. By generating and testing a series of analogues, researchers can identify the optimal chemical features required for potency and selectivity, leading to the development of a lead compound for further pre-clinical investigation. nih.gov

A chemical probe is a small molecule designed to interact with a specific protein or biological target, allowing researchers to study its function in a cellular or in vivo context. This compound is a valuable precursor for creating such probes. Once a core naphthyridine structure is optimized for high-affinity binding to a target, the bromine atom provides a convenient attachment point for reporter tags. These tags can include:

Fluorophores: To visualize the location of the target protein within a cell using microscopy.

Biotin (B1667282): For use in affinity purification experiments to isolate the target protein and its binding partners.

Photo-affinity labels: To create a permanent (covalent) bond between the probe and its target upon exposure to UV light, facilitating target identification.

The ability to easily modify the 7-bromo position makes this compound a flexible tool for developing chemical probes essential for validating the role of new biological targets in disease.

Applications in Analytical Chemistry and Chemical Biology

Beyond its role in materials and medicine, the 1,5-naphthyridine core has applications in analytical chemistry. mdpi.comnih.gov The ability of this compound derivatives to act as ligands for metal complexes can be exploited for analytical purposes. mdpi.comnih.gov For example, the formation of a complex with a specific metal ion could result in a distinct colorimetric or fluorometric response, enabling the quantitative detection of that ion in a sample. In chemical biology, its primary role is as a foundational scaffold for the chemical probes discussed previously, which are indispensable tools for dissecting complex biological pathways and validating novel drug targets.

Mentioned Compounds

Compound Name
This compound

As a Fluorescent Probe or Reporter Molecule

The inherent photophysical properties of the naphthyridine core suggest that this compound could be developed into a fluorescent probe or reporter molecule. Naphthyridine derivatives are known to exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. rsc.orgnih.gov The electron-donating hydroxyl group and the electron-withdrawing bromine atom on the this compound ring system can influence the intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence.

Derivatives of 1,6-naphthyridine (B1220473), for instance, have been shown to possess powerful fluorescence properties, including large Stokes shifts and high quantum yields, making them suitable for biological applications. rsc.org The fluorescence of such compounds can be sensitive to solvent polarity, pH, and the presence of specific analytes, forming the basis for their use as sensors. researchgate.net While direct studies on the fluorescence of this compound are not extensively documented, the known optical properties of related naphthyridinols and brominated aromatic compounds provide a strong rationale for investigating its potential in this area.

Table 1: Potential Photophysical Properties of Naphthyridine-Based Fluorescent Probes

PropertyDescriptionPotential Advantage of this compound
Quantum Yield The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.The substituent effects of the bromo and hydroxyl groups could be tuned to enhance quantum yield.
Stokes Shift The difference in wavelength between the absorption and emission maxima.A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio.
Solvatochromism The change in the color of a substance when the solvent is changed.The polarity-sensitive nature of the naphthyridine core could be exploited for sensing applications.
Photo-stability The ability of a fluorophore to resist photo-degradation.The rigid heterocyclic structure may contribute to good photo-stability.

Utilization in Biosensing and Diagnostic Tool Development (laboratory context)

Building upon its potential as a fluorescent molecule, this compound could be a valuable building block for the creation of sophisticated biosensors and diagnostic tools for laboratory use. The development of fluorescent chemosensors for detecting biologically and environmentally important species is a rapidly growing field. nih.govmdpi.combohrium.com The naphthyridine scaffold can be functionalized to selectively bind to specific ions, molecules, or biomolecules. bohrium.com

The bromine atom at the 7-position of this compound is a key feature, serving as a versatile handle for introducing various recognition moieties through cross-coupling reactions. nih.gov This allows for the rational design of probes that can detect specific analytes through changes in their fluorescence emission. For example, a naphthyridine-based probe could be designed to bind to a particular metal ion, leading to a "turn-on" or "turn-off" fluorescent response. In a laboratory setting, such probes could be utilized for quantifying analyte concentrations in various samples.

Catalytic Applications

The nitrogen atoms within the 1,5-naphthyridine ring system possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property opens up the possibility of using this compound and its derivatives as ligands in catalysis.

Use as a Ligand in Homogeneous or Heterogeneous Catalysis

Naphthyridine-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. nih.gov These ligands can form stable complexes with a variety of transition metals, influencing the catalytic activity and selectivity of the metal center. researchgate.netntu.edu.twresearchgate.netacs.orgresearchgate.net The specific geometry and electronic properties of the naphthyridine ligand can be tailored to promote specific chemical transformations.

In the case of this compound, the two nitrogen atoms of the naphthyridine core can act as a bidentate ligand, chelating to a metal ion. The hydroxyl group could also participate in metal coordination or be modified to introduce other donor atoms, potentially leading to tridentate or even more complex ligand systems. The bromine atom could be used to immobilize the catalytic complex onto a solid support, facilitating the development of heterogeneous catalysts that are easily separable from the reaction mixture.

Table 2: Potential Catalytic Systems Utilizing Naphthyridine-Based Ligands

Catalyst TypeMetal CenterPotential ReactionRole of this compound Derivative
HomogeneousPalladium, Ruthenium, IridiumCross-coupling reactions, Hydrogenation, OxidationAs a chelating ligand to stabilize the metal center and modulate its reactivity. nih.gov
HeterogeneousCopper, CobaltOxidation, ReductionAs a ligand anchored to a solid support for recyclable catalysis.

Incorporation into Advanced Functional Materials

The reactivity of the bromine and hydroxyl groups, coupled with the rigid, aromatic nature of the naphthyridine scaffold, makes this compound an attractive monomer or building block for the synthesis of advanced functional materials. rsc.org Naphthyridine derivatives have been explored for their applications in organic electronics, such as in the development of new polymers and organic light-emitting diodes (OLEDs). mdpi.comnih.gov

The bromine atom can be utilized in polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers with interesting electronic and optical properties. The hydroxyl group can be used to form polyesters or polyethers. The resulting materials could exhibit properties such as luminescence, conductivity, or specific recognition capabilities, making them suitable for applications in sensors, electronic devices, and smart materials. mdpi.com

Challenges, Limitations, and Future Research Directions

Current Challenges in the Synthesis and Scale-Up of 7-Bromo-1,5-naphthyridin-3-ol

The construction of the 1,5-naphthyridine (B1222797) core is an intrinsically challenging task for synthetic chemists. researchgate.net Difficulties arise from issues such as structural complexity, the need for multiple synthetic steps, and ensuring functional group compatibility. researchgate.net These general challenges are particularly relevant to the specific synthesis of this compound.

For instance, electrophilic substitution reactions on the 1,5-naphthyridine ring system require careful management to direct incoming groups to the correct positions. nih.gov The inherent electronic properties of the dual pyridine (B92270) rings can lead to substitution at multiple sites, making the selective bromination at the C-7 position a non-trivial task. Chemoselectivity—differentiating between similar functional groups—also poses a challenge, especially when starting materials contain multiple reactive sites that could compete during the reaction sequence. nih.gov

ChallengeDescriptionPotential Future Research Direction
RegioselectivityControlling the specific position of bromination and hydroxylation on the 1,5-naphthyridine scaffold to exclusively yield the 7-bromo-3-ol isomer.Development of novel directing groups or catalyst systems that can shield other reactive positions and guide reagents to the desired C-3 and C-7 sites. nih.gov
ChemoselectivityPreventing unwanted side reactions on either the bromo or hydroxyl group during subsequent functionalization steps.Exploration of advanced protecting group strategies that are stable under various reaction conditions but can be removed selectively.

For this compound to be viable for larger-scale applications, the development of economical and efficient synthetic pathways is paramount. Many classical methods for constructing naphthyridine rings, such as the Skraup or Friedländer reactions, often require harsh conditions, hazardous reagents, and can suffer from low yields, making them unsuitable for industrial production. nih.govnih.gov

Gaps in Understanding of Chemical Reactivity and Mechanistic Pathways

A comprehensive understanding of the reactivity of this compound is essential for its effective use as a chemical building block. Currently, there are significant gaps in the knowledge of its reaction mechanisms and the behavior of transient species involved in its transformations.

Many chemical transformations involve the formation of short-lived reaction intermediates that dictate the final outcome of the reaction. For reactions involving the 1,5-naphthyridine core, identifying and characterizing these intermediates is a significant challenge. For example, functionalization can proceed through intermediates like N-oxides or quaternary salts, which are highly reactive. nih.gov A deeper understanding of the structure and stability of these transient species for this compound would allow for more rational control over its chemical modifications. Advanced spectroscopic techniques and computational modeling will be vital in elucidating these complex mechanistic details.

There is a notable lack of detailed kinetic and thermodynamic data for the synthesis and reactions of this compound. Kinetic studies, which measure the rate of a chemical reaction, are crucial for optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time. Thermodynamic studies provide insight into the energy changes and spontaneity of a reaction, helping to predict its feasibility and equilibrium position. researchgate.net Generating this fundamental data through systematic experimentation and computational chemistry would provide a robust framework for developing more efficient and predictable synthetic transformations involving this compound. researchgate.net

Unexplored Biological Targets and Mechanistic Insights

The broader family of naphthyridine compounds is known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net However, the specific biological potential of this compound remains largely unexplored.

The introduction of a bromine atom can significantly enhance the biological activity of a molecule. nih.gov Given this, this compound represents a promising starting point for drug discovery programs. Future research should focus on screening this compound against a diverse array of biological targets to identify potential therapeutic applications. For instance, related bromo-substituted benzo[c] nih.govnih.govnaphthyridine alkaloids have shown affinity for serotonin (B10506) receptors, suggesting potential antidepressant or antianxiety applications. nih.govmdpi.com Other naphthyridine derivatives have been investigated as DNA gyrase inhibitors for antibacterial action and as potent agents against various cancer cell lines. researchgate.netnih.govtandfonline.com A thorough investigation into the mechanism of action—how the compound interacts with biological targets at a molecular level—is necessary to guide the development of more potent and selective derivatives.

Potential Biological Target ClassRationale Based on Related CompoundsFuture Research Direction
Protein KinasesVarious heterocyclic compounds, including naphthyridines, are known to inhibit kinases involved in cancer cell proliferation.Screening against a panel of cancer-related kinases to identify potential anti-proliferative activity. researchgate.net
Bacterial DNA GyraseThe naphthyridine core is a key component of quinolone antibiotics that target this enzyme. mdpi.comnih.govEvaluation of antibacterial activity against a range of pathogenic bacteria, including resistant strains. nih.gov
Serotonin ReceptorsBromo-substituted naphthyridine-like alkaloids have shown activity at serotonin receptors. nih.govmdpi.comInvestigating binding affinity and functional activity at 5-HT receptor subtypes for potential CNS applications.
Mycobacterial EnzymesNaphthyridine derivatives have been designed and synthesized as potential agents against Mycobacterium tuberculosis. rsc.orgnih.govScreening for anti-mycobacterial activity, potentially targeting enzymes like enoyl-ACP reductase (InhA). nih.gov

Identification of Novel In Vitro Biological Activities

A significant challenge for this compound is the absence of a well-defined biological profile. The 1,5-naphthyridine core is associated with a wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com For instance, certain derivatives have shown potent inhibitory activity against Aurora kinases A and B, which are crucial in cell cycle regulation and are targets in oncology. mdpi.com Natural products containing the 1,5-naphthyridine scaffold, such as canthin-6-one, have been found to exhibit immunomodulatory and anticancer effects. nih.gov

Future research must involve systematic in vitro screening of this compound to uncover its specific biological functions. This requires testing the compound against diverse panels of molecular targets and in various phenotypic assays. The insights gained from related naphthyridine structures can guide this exploration.

Table 1: Proposed In Vitro Screening Areas for this compound
Screening AreaRationale Based on Naphthyridine AnalogsExamples of Assays
AnticancerDerivatives show activity against Aurora kinases and cytotoxic effects against various cancer cell lines. mdpi.comnih.govKinase inhibition panels (e.g., Aurora A/B), cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines (e.g., colon, leukemia). nih.gov
AntibacterialThe naphthyridine scaffold is the core of nalidixic acid and other quinolone-type antibiotics that target bacterial DNA gyrase and topoisomerase IV. nih.govMinimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli). nih.govmdpi.com
AntiviralSome functionalized naphthyridines have shown potential as antiviral agents. nih.govViral replication assays for a range of viruses.
Anti-inflammatoryCanthin-6-one, a 1,5-naphthyridine alkaloid, reduces pro-inflammatory mediators like TNF-α and IL-1β. nih.govAssays for inhibition of inflammatory cytokine production in immune cells (e.g., LPS-stimulated macrophages).

Deeper Mechanistic Elucidation at the Molecular Level

Once a promising biological activity is identified, the next critical challenge is to elucidate the compound's mechanism of action (MoA) at the molecular level. Phenotypic screening alone is insufficient; understanding how this compound interacts with its biological target is essential for rational drug design and optimization. For other naphthyridine derivatives, specific molecular targets have been identified, such as bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and protein kinases like SYK. nih.govnih.gov

Future investigations would require a suite of biochemical and biophysical techniques. For example, if the compound shows antiproliferative activity, studies would be needed to determine if it directly inhibits a specific enzyme, disrupts a protein-protein interaction, or intercalates with DNA. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to confirm direct binding to a putative protein target. Subsequent co-crystallization of the compound with its target would provide invaluable atomic-level insight into the binding mode, guiding further analog design.

Future Research Avenues and Translational Potential (non-clinical)

Beyond initial biological characterization, the translational potential of this compound lies in its capacity to be chemically modified. The presence of two distinct functional groups—a bromine atom and a hydroxyl group—on the 1,5-naphthyridine scaffold provides versatile handles for synthetic elaboration.

Design and Synthesis of Advanced Analogs with Improved Properties

The bromine atom at the 7-position and the hydroxyl group at the 3-position are ideal sites for chemical modification to develop advanced analogs with enhanced potency, selectivity, and pharmacokinetic properties. The bromine atom is particularly amenable to modern cross-coupling reactions, allowing for the introduction of a wide variety of substituents. mdpi.com This strategy has been successfully used to synthesize 7-aryl-1,5-naphthyridin-4-ylureas with potent kinase inhibitory activity. mdpi.com Similarly, studies on other bromo-heterocycles have shown that such modifications can significantly improve biological activity and metabolic stability. nih.gov

Future work should focus on a systematic structure-activity relationship (SAR) exploration by modifying these positions. The goal is to create a library of derivatives to identify compounds with superior properties.

Table 2: Strategies for Analog Synthesis of this compound
Modification SitePotential Synthetic ReactionRationale / Desired Property ImprovementExample Substituents
C7-Position (Br)Suzuki, Stille, or Heck cross-couplingIntroduce aryl/heteroaryl groups to explore new binding pockets, improve potency, and modulate solubility. mdpi.comPhenyl, pyridyl, pyrazolyl, furan (B31954) rings
C7-Position (Br)Buchwald-Hartwig aminationIntroduce amine functionalities to form key hydrogen bonds with biological targets.Anilines, alkylamines, piperazines
C3-Position (OH)Williamson ether synthesisImprove metabolic stability by masking the hydroxyl group; modulate lipophilicity.Methyl, ethyl, benzyl (B1604629) groups
C3-Position (OH)Esterification / AcylationCreate prodrugs or modulate compound properties.Acetyl, benzoyl groups

Exploration of Novel Applications in Chemical Biology and Material Science

The unique electronic and structural features of the 1,5-naphthyridine ring system extend its potential beyond pharmacology into chemical biology and material science. mdpi.com The electron-deficient nature of the pyridine rings and the ability of the nitrogen atoms to coordinate with metals are key properties that can be exploited.

In chemical biology, this compound could serve as a scaffold for developing molecular probes. The bromine and hydroxyl groups can be used as handles to attach fluorophores, biotin (B1667282) tags, or photo-affinity labels. Such probes would be instrumental in target identification and validation studies.

In material science, 1,5-naphthyridine derivatives have been investigated for use in organic light-emitting diodes (OLEDs), as ligands in analytical chemistry, and as components in sensors and solar cells. mdpi.com The ability to form stable metal complexes is particularly noteworthy; for example, 1,5-naphthyridines containing a diphenylphosphoryl group have been used to synthesize tridentate europium(III) complexes with specific photophysical properties. mdpi.com The 7-bromo substituent on the title compound provides a reactive site for incorporation into larger conjugated polymer systems, which could be explored for semiconductor applications. mdpi.com

Table 3: Potential Non-Clinical Applications for this compound Derivatives
FieldPotential ApplicationRationale / Key Features
Material ScienceOrganic Light-Emitting Diodes (OLEDs)The 1,5-naphthyridine core can be part of a conjugated system with desirable electronic and photophysical properties. mdpi.com
Material ScienceMetal Complexes & SensorsThe nitrogen atoms can act as ligands to coordinate with metal ions (e.g., Europium), leading to materials with unique luminescent or catalytic properties. mdpi.com
Chemical BiologyMolecular ProbesThe C7-Br and C3-OH positions can be functionalized with reporter tags (e.g., fluorophores, biotin) for use in target identification and imaging.
Organic SynthesisVersatile Building BlockServes as a bifunctional scaffold for the synthesis of complex fused heterocyclic systems. nih.gov

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